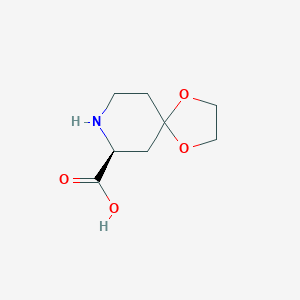

(S)-4-oxopipecolic acid ethylene acetal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-oxopipecolic acid ethylene acetal is a cyclic compound derived from pipecolic acid, a non-proteinogenic amino acid. This compound features an ethylene acetal protecting group, which is commonly used in organic synthesis to protect carbonyl functionalities during chemical reactions. The (S)-configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-oxopipecolic acid ethylene acetal typically involves the protection of the carbonyl group of 4-oxopipecolic acid using ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. Common acid catalysts used in this process include p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity, often using environmentally friendly catalysts and solvents. The removal of water produced during the reaction is crucial to drive the equilibrium towards acetal formation, which can be achieved using molecular sieves or a Dean-Stark apparatus .

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-oxopipecolic acid ethylene acetal can undergo various chemical reactions, including:

Hydrolysis: The acetal group can be hydrolyzed back to the original carbonyl compound in the presence of aqueous acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid, sulfuric acid) is commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetal group yields 4-oxopipecolic acid, while oxidation can produce carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

(S)-4-oxopipecolic acid ethylene acetal has various applications in scientific research:

Chemistry: Used as a protecting group for carbonyl compounds in multi-step organic synthesis.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of (S)-4-oxopipecolic acid ethylene acetal involves its ability to protect carbonyl groups during chemical reactions. The acetal group is stable under neutral and basic conditions but can be selectively hydrolyzed under acidic conditions to regenerate the carbonyl functionality . This property makes it valuable in synthetic chemistry for protecting sensitive carbonyl groups during multi-step reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-oxopipecolic acid: The parent compound without the acetal protecting group.

Ethylene glycol acetals: Other compounds with ethylene glycol protecting groups, such as ethylene glycol dimethyl acetal.

Cyclic acetals: Compounds like 1,3-dioxolane and 1,3-dioxane, which also feature cyclic acetal structures.

Uniqueness

(S)-4-oxopipecolic acid ethylene acetal is unique due to its specific stereochemistry and the presence of both a pipecolic acid derivative and an ethylene acetal protecting group. This combination provides distinct reactivity and stability, making it useful in various synthetic and research applications.

Actividad Biológica

(S)-4-oxopipecolic acid ethylene acetal, a compound with the molecular formula C₈H₁₃N₁O₄ and CAS number 356073-54-6, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and comparisons with related compounds.

Structural Characteristics

This compound is classified as an acetal and is structurally identified as (S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid. Its spirocyclic structure contributes to its unique reactivity and potential interactions with biological targets. The presence of both carbonyl and acetal moieties allows it to participate in various chemical reactions, such as nucleophilic addition and hydrolysis under acidic or basic conditions.

Pharmacological Properties

Research indicates that this compound exhibits several promising biological activities that may be relevant for pharmaceutical applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms of action have yet to be elucidated.

- Enzyme Inhibition : Its structural similarity to naturally occurring compounds suggests potential interactions with enzymes and receptors, which could lead to inhibitory effects on certain biochemical pathways.

- Chiral Influence : The stereochemistry of this compound may influence its binding affinity and efficacy in biological systems, making it a candidate for further exploration in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Starting Materials : Utilizing chiral precursors such as pipecolic acid derivatives.

- Reactions : Employing carbonyl condensation reactions followed by acetal formation under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography are typically used to isolate the desired product.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds. The following table summarizes key features:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Spirocyclic structure with an acetal | Potential pharmaceutical applications |

| (S)-5-oxopipecolic acid ethylene acetal | Similar spirocyclic structure | Different oxo group position |

| Pipecolic Acid | Linear structure | Lacks acetal functionality |

| Lysine Derivatives | Amino acid structure | Involved in protein synthesis |

The uniqueness of this compound lies in its specific stereochemistry and spirocyclic nature, which may confer distinct biological activities not observed in its analogs.

Propiedades

IUPAC Name |

(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVFMIFGJMPRCL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CC12OCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.